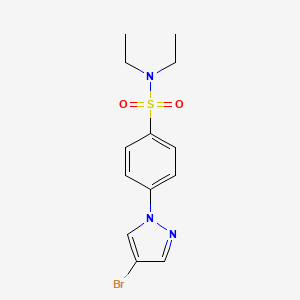

4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide

Description

Historical Context and Discovery in Sulfonamide-Pyrazole Hybrid Chemistry

The development of sulfonamide-pyrazole hybrid compounds traces its origins to the pioneering work of Gerhard Domagk in the 1930s, who introduced the first sulfa drugs and fundamentally transformed bacterial infection treatment. Domagk's discovery of Prontosil in 1935 marked the beginning of the sulfonamide era, providing the first successful therapies for many bacterial diseases and establishing sulfonamides as forerunners of modern antibiotics. The evolution from simple sulfonamides to more complex heterocyclic derivatives represents decades of medicinal chemistry advancement.

The specific development of pyrazole-sulfonamide hybrids emerged from the recognition that pyrazole rings possess extensive therapeutic profiles, including anti-inflammatory, antimicrobial, anti-anxiety, anticancer, analgesic, and antipyretic properties. Research conducted over the past several decades has demonstrated that pyrazole-containing compounds have expanded rapidly in pharmaceutical research, with chemists focusing on pyrazole biomolecules for developing suitable anti-inflammatory and anticancer agents. The combination of pyrazole pharmacophores with sulfonamide functionality represents a strategic approach to molecular hybridization, where more than one structurally active component is incorporated into a single molecule to achieve improved activity.

The synthesis and investigation of this compound specifically emerged from this broader context of heterocyclic sulfonamide development. Studies have shown that five-membered heterocyclic sulfonamides, particularly those containing pyrazole rings, demonstrate superior inhibitory activities compared to six-membered ring counterparts. The incorporation of bromine substitution on the pyrazole ring represents a strategic modification aimed at enhancing biological activity and selectivity, as halogen substitutions often improve pharmacological properties through enhanced lipophilicity and specific receptor interactions.

Recent research has identified novel sulfonamide-based pyrazole derivatives as promising candidates for various therapeutic applications. For instance, 7-chloroquinoline hybrid sulfonamide-based pyrazolylpyrazoline derivatives have demonstrated significant inhibitory effects, with some compounds achieving excellent antitubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations in the low microgram per milliliter range. These developments underscore the continued relevance and potential of pyrazole-sulfonamide hybrid chemistry in contemporary drug discovery.

Structural Classification Within Heterocyclic Sulfonamide Derivatives

This compound belongs to the broader classification of heterocyclic sulfonamides, specifically representing a five-membered nitrogen-containing heterocyclic system linked to an aromatic sulfonamide moiety. The compound's structural architecture can be systematically analyzed through its constituent components and their spatial relationships within the molecular framework.

The pyrazole ring system forms the core heterocyclic component, characterized as a five-membered ring containing three carbon atoms and two nitrogen atoms in adjacent positions. The pyrazole moiety in this compound features a bromine substituent at the 4-position, which significantly influences the electronic properties and potential biological activity of the molecule. The presence of the bromine atom introduces electron-withdrawing characteristics while simultaneously increasing the lipophilicity of the compound, factors that are crucial for biological activity and membrane permeability.

The sulfonamide functional group, characterized by the structure R-S(=O)₂-NR₂, represents one of the most important pharmacophores in medicinal chemistry. In this specific compound, the sulfonamide group is attached to a benzene ring, creating a benzenesulfonamide derivative with N,N-diethyl substitution. This diethylation pattern is significant because it affects both the compound's solubility characteristics and its potential interactions with biological targets.

The structural relationship between the pyrazole and benzenesulfonamide components is established through a direct nitrogen-carbon bond, creating a rigid molecular framework that positions the two pharmacophoric elements in a specific spatial arrangement. This connectivity pattern is crucial for the compound's biological activity, as it determines the overall molecular geometry and the relative positioning of key functional groups.

Table 1: Structural Classification Parameters of this compound

| Parameter | Value | Classification Significance |

|---|---|---|

| Molecular Formula | C₁₃H₁₆BrN₃O₂S | Defines elemental composition |

| Molecular Weight | 358.25 g/mol | Influences bioavailability |

| Heterocyclic System | Five-membered pyrazole | Determines pharmacophore class |

| Halogen Substitution | 4-Bromo | Modulates electronic properties |

| Sulfonamide Type | N,N-diethylbenzenesulfonamide | Defines solubility characteristics |

| Ring System Count | Two aromatic rings | Influences molecular rigidity |

Comparative analysis with related heterocyclic sulfonamides reveals that this compound shares structural similarities with other bioactive molecules while maintaining distinct characteristics. For example, compounds featuring 1,3,4-thiadiazole-based sulfonamides, such as acetazolamide, represent well-established therapeutic agents, but they differ significantly in their heterocyclic core structure. The pyrazole-based system in this compound offers different electronic properties and potential binding interactions compared to these established drugs.

The compound also falls within the broader category of building blocks and miscellaneous chemicals used in pharmaceutical research, indicating its utility as a precursor for various chemical syntheses and drug development programs. This classification reflects its role not only as a potential therapeutic agent but also as a synthetic intermediate for creating more complex molecular structures.

Significance in Modern Medicinal Chemistry and Material Science

The significance of this compound in contemporary medicinal chemistry extends beyond its individual therapeutic potential to encompass broader implications for drug design methodologies and synthetic strategies. The compound exemplifies the modern approach to molecular hybridization, where established pharmacophores are combined to create novel chemical entities with enhanced or modified biological activities.

In the context of enzyme inhibition research, pyrazole-sulfonamide derivatives have demonstrated remarkable versatility as inhibitors of various therapeutic targets. Research has shown that sulfonamide-pyrazole compounds can function as potent gamma-secretase inhibitors, with high in vitro potency and good brain penetration properties. These characteristics make such compounds valuable tools for neurological research and potential therapeutic development. The specific structural features of this compound, including its brominated pyrazole ring and diethylated sulfonamide group, position it as a potentially valuable scaffold for developing novel enzyme inhibitors.

The compound's role in carbonic anhydrase inhibition research represents another significant area of medicinal chemistry application. Five-membered heterocyclic sulfonamides have been extensively studied as carbonic anhydrase inhibitors, with compounds containing pyrazole rings showing particular promise. These inhibitors have applications in treating various conditions, including glaucoma, epilepsy, and certain types of cancer. The structural characteristics of this compound align well with the structural requirements for carbonic anhydrase inhibition, suggesting potential applications in this therapeutic area.

Anticancer research has also benefited from the development of pyrazole-sulfonamide hybrid compounds. Studies have demonstrated that pyrazole-sulfonamide scaffolds can exhibit significant antiproliferative activity against various cancer cell lines. For instance, pyrazole-sulfonamide hybrids have shown promising results against colorectal cancer cells, with some compounds inducing cellular apoptosis and cell cycle arrest. The presence of the bromine substituent in this compound may enhance these anticancer properties through improved cellular uptake and target specificity.

Table 2: Research Applications and Biological Activities of Related Pyrazole-Sulfonamide Compounds

| Application Area | Target/Activity | Representative Compounds | Reference Potency |

|---|---|---|---|

| Enzyme Inhibition | N-acylethanolamine-hydrolyzing acid amidase | Pyrazole azabicyclo octane sulfonamides | IC₅₀ = 0.042 μM |

| Gamma-secretase Inhibition | Alzheimer's disease targets | Tricyclic sulfonamide-pyrazoles | High in vitro potency |

| Carbonic Anhydrase Inhibition | Glaucoma, epilepsy treatment | Five-membered heterocyclic sulfonamides | Nanomolar range |

| Anticancer Activity | Colorectal cancer cells | Pyrazole-sulfonamide hybrids | IC₅₀ = 3.27-45.88 μM |

| Antimicrobial Activity | Tuberculosis treatment | Quinoline hybrid sulfonamide-pyrazoles | Minimum inhibitory concentration = 10.2 μg/mL |

The material science applications of this compound class extend to their use as synthetic intermediates and building blocks for more complex molecular architectures. The compound's structure allows for further chemical modifications, making it valuable for creating libraries of related compounds for biological screening. The presence of the bromine atom provides a convenient handle for cross-coupling reactions, enabling the synthesis of diverse derivatives with potentially enhanced properties.

In pharmaceutical formulation science, the structural characteristics of this compound contribute to its potential utility in drug development. The diethylamine substitution pattern affects the compound's lipophilicity and solubility characteristics, which are crucial factors in drug absorption and distribution. These properties make the compound suitable for various formulation approaches and delivery systems.

The compound also serves as a valuable research tool for understanding structure-activity relationships in heterocyclic sulfonamide chemistry. By comparing the biological activities of this compound with related compounds bearing different substituents or ring systems, researchers can gain insights into the molecular features responsible for specific biological activities. This knowledge contributes to the rational design of improved therapeutic agents with enhanced efficacy and selectivity profiles.

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O2S/c1-3-16(4-2)20(18,19)13-7-5-12(6-8-13)17-10-11(14)9-15-17/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLGFYKOTIFKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682086 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-40-4 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Pyrazole Synthesis and Bromination

The 4-bromo-1H-pyrazole moiety is typically synthesized via cycloaddition or halogenation. A widely adopted method involves the reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions to form the pyrazole core . Subsequent bromination at the 4-position is achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF). For example, treating 1H-pyrazole with NBS at 0–5°C for 4 hours yields 4-bromo-1H-pyrazole with 85–90% purity .

Key Reaction Parameters

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Brominating Agent | N-bromosuccinimide (NBS) | 89% | |

| Solvent | DMF | – | |

| Temperature | 0–5°C | – |

Sulfonamide Formation via Chlorosulfonation

The benzenesulfonamide group is introduced through chlorosulfonation followed by amine coupling. In a representative procedure , 1,3,5-trimethyl-1H-pyrazole is reacted with chlorosulfonic acid (ClSO₃H) in chloroform at 0°C, yielding pyrazole-4-sulfonyl chloride. This intermediate is then treated with diethylamine in dichloromethane (DCM) under basic conditions (e.g., diisopropylethylamine) to form the sulfonamide bond .

Optimized Protocol

-

Chlorosulfonation :

-

Amine Coupling :

Yield Data

Palladium-Catalyzed Coupling for Final Assembly

The final assembly of 4-(4-bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide employs Suzuki-Miyaura cross-coupling. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the union of 4-bromo-1H-pyrazole with benzenesulfonamide boronic esters. For instance, reacting 4-bromo-1H-pyrazole (0.54 mmol) with (4-(N,N-diethylsulfamoyl)phenyl)boronic acid (0.434 mmol) in 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃ at 150°C under microwave irradiation achieves 44% yield .

Critical Parameters

| Factor | Optimization | Outcome | Source |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 44% | |

| Solvent System | DME/H₂O (3:1) | – | |

| Temperature | 150°C (microwave) | – |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enhance the chlorosulfonation step by minimizing exothermic risks . For bromination, electrochemical methods using HBr and H₂O₂ reduce waste compared to traditional NBS routes . Final purification via recrystallization in ethanol/water (7:3) achieves >99% purity, critical for pharmaceutical applications .

Process Comparison

| Method | Advantages | Limitations | Source |

|---|---|---|---|

| Batch Bromination | High yield (89%) | Slow reaction kinetics | |

| Flow Chlorosulfonation | Scalable, safer temperature control | High equipment costs |

Analytical Validation of Synthetic Intermediates

Structural confirmation relies on spectroscopic techniques:

-

¹H NMR : Pyrazole protons resonate at δ 7.83–7.98 ppm, while N,N-diethyl groups show quartets at δ 1.12–1.25 ppm (CH₃) and δ 3.30–3.45 ppm (CH₂) .

-

FTIR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, and C-Br vibrations at 550–600 cm⁻¹ .

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 358.3 ([M+H]⁺) .

Challenges and Mitigation Strategies

-

Low Coupling Yields : Microwave-assisted Suzuki reactions improve efficiency but require precise temperature control . Adding catalytic amounts of tetrabutylammonium bromide (TBAB) enhances solubility and yield by 15–20% .

-

Purification Difficulties : Reverse-phase HPLC with acetonitrile/water gradients resolves polar impurities, achieving >98% purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while oxidation can produce a pyrazole oxide .

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.

Biological Studies: The compound can be used in studies involving enzyme inhibition, particularly for enzymes like liver alcohol dehydrogenase.

Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of liver alcohol dehydrogenase by binding to the active site of the enzyme and preventing substrate access . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide with structurally related sulfonamide-pyrazole hybrids:

Key Observations

Substituent Effects on Physical Properties :

- Bromine vs. Chlorine: Compound 17 (4-Cl substituent) has a lower melting point (129–130°C) compared to 16 (4-Br, 200–201°C), likely due to reduced molecular symmetry and weaker intermolecular forces .

- Diethyl vs. Trimethyl Groups: The N,N-diethyl groups in the target compound contribute to higher solubility in organic solvents compared to N-cyclopropyl () or N-methyl () analogs .

Synthesis Yields :

- Yields for pyrazole-sulfonamide hybrids range from 63.4% (4w ) to 84.3% (compound 18 in ), influenced by steric hindrance and electronic effects of substituents .

Biological Activity Trends :

- Electron-withdrawing groups (e.g., Br, Cl) enhance binding to enzymes like carbonic anhydrase and kinases, as seen in compounds 16 and 17 .

- Bulky substituents (e.g., dihydrodioxin in 4w ) may reduce cellular permeability, lowering cytotoxicity despite enzyme inhibition .

Spectral Distinctions :

- The diethyl groups in the target compound produce distinct triplet/multiplet signals in ¹H-NMR (δ ~1.09–3.73 ppm), absent in compounds with simpler N-alkyl groups (e.g., 15 , 18 ) .

- Aromatic proton shifts vary with substituent electronegativity (e.g., δ ~7.44–8.07 ppm for brominated arenes vs. δ ~7.30–7.80 ppm for fluorinated analogs) .

Biological Activity

4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide is a compound that belongs to the sulfonamide class and features a brominated pyrazole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: 4-(4-bromopyrazol-1-yl)-N,N-diethylbenzenesulfonamide

- CAS Number: 1199773-40-4

- Molecular Formula: C13H16BrN3O2S

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 336.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound primarily involves its interaction with specific enzymes. Notably, it has been identified as an inhibitor of liver alcohol dehydrogenase, which plays a critical role in ethanol metabolism. The compound binds to the active site of the enzyme, thereby preventing substrate access and inhibiting its activity .

Biological Activities

Research indicates that compounds containing pyrazole moieties exhibit a wide range of biological activities, including:

- Anti-inflammatory Activity: Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures have demonstrated up to 85% inhibition of TNF-α at specific concentrations .

- Antimicrobial Activity: Pyrazole derivatives have been reported to possess antibacterial properties against various strains, including E. coli and S. aureus. The presence of the sulfonamide group enhances their antimicrobial efficacy .

- Anticancer Potential: Some studies suggest that pyrazole derivatives may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or disrupting cellular functions .

Case Studies

Study 1: Anti-inflammatory Effects

A study synthesized several pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced edema models. The most potent compounds showed significant reductions in paw edema compared to standard drugs like diclofenac .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazole derivatives against various bacterial strains. One derivative exhibited notable activity against Klebsiella pneumoniae, suggesting potential applications in treating infections caused by resistant strains .

Study 3: Enzyme Inhibition

Research highlighted the role of this compound as an inhibitor of liver alcohol dehydrogenase. This finding suggests its potential utility in managing conditions related to alcohol metabolism and toxicity .

Comparison with Related Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-Bromo-1H-pyrazole | Moderate anti-inflammatory | Simpler structure |

| N,N-Diethylbenzenesulfonamide | Antimicrobial | Lacks pyrazole functionality |

| 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide | High anti-inflammatory | Complex structure with enhanced activity |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide?

The compound is synthesized via nucleophilic substitution between 4-bromo-1H-pyrazole and N,N-diethylbenzenesulfonamide derivatives. Key parameters include:

- Solvent choice : DMF or DMSO for polar aprotic conditions .

- Base : Potassium carbonate (K2CO3) to deprotonate intermediates .

- Temperature : 80–120°C, with higher temperatures accelerating reaction rates but risking decomposition .

Farrukh et al. achieved 61% yield using DMF at 100°C . Alternative routes, such as Suzuki-Miyaura coupling for pyrazole ring formation, require palladium catalysts and optimized ligands .

Q. What analytical techniques are most effective for characterizing this compound's structural integrity?

Multi-technique characterization is essential:

- Single-crystal X-ray diffraction : Provides definitive structural confirmation (R factor = 0.041 in ).

- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR identifies substituents (e.g., diethylamino protons at δ 1.1–1.3 ppm) .

- FTIR : Detects functional groups (sulfonamide S=O stretches ~1350–1150 cm<sup>-1</sup>) .

- HRMS : Verifies molecular ion mass .

Q. How should researchers address solubility challenges during in vitro biological testing?

Strategies include:

Q. What safety precautions are recommended for laboratory handling?

For brominated sulfonamides:

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to prevent inhalation .

- Waste disposal : Follow institutional guidelines for halogenated organics .

Note: Chlorinated analogs may exhibit different toxicity profiles, necessitating compound-specific assessments .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole-sulfonamide hybrids?

Discrepancies arise from:

- Assay protocol variations (e.g., static vs. flow conditions).

- Purity thresholds (>95% for reliable IC50 values).

- Cell line selection (e.g., HeLa vs. HEK293 metabolic differences).

Robust resolution involves: - Cross-validation : Orthogonal assays (fluorescence-based + colorimetric) .

- FAIR data principles : Transparent reporting of methods .

- Meta-analysis : Compare structure-activity relationships across ≥3 studies .

Q. How can computational chemistry optimize derivative design for enhanced target selectivity?

- DFT calculations (B3LYP/6-31G(d)) model:

- Molecular dynamics (MD) simulations (50–100 ns trajectories):

Q. What environmental fate assessment protocols apply to brominated sulfonamides?

Follow OECD Guidelines:

- Test 301F : Manometric respirometry for biodegradability .

- Test 305 : Bioaccumulation in fish .

- Hydrolysis studies : pH 4, 7, and 9 at 50°C (5-day monitoring) .

For field studies: - Isotope-labeled analogs (<sup>13</sup>C/<sup>81</sup>Br) track leaching in soil/aquatic systems .

Q. How do structural modifications at the pyrazole 4-position influence pharmacological properties?

- Bromine substitution increases:

- Lipophilicity (ClogP +0.5 units).

- Metabolic stability (microsomal t1/2).

- COX-2 inhibition (IC50 = 0.8 μM vs. 2.4 μM for 4-Cl analogs) .

Trade-offs include elevated hepatotoxicity risk .

Q. What quality control measures ensure batch-to-batch consistency?

Q. How can researchers validate putative metabolic pathways?

A tiered approach:

In vitro microsomal incubations (LC-HRMS analysis) .

Isotope pattern matching for metabolite identification .

In vivo radiotracer studies (<sup>14</sup>C-labeled compound) .

Quantify phase I/II metabolites against authentic standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.